2-[4-oxo-7-phenyl-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused heterocyclic core comprising thiazole and pyridazine rings. Key structural features include:
- Position 7: A phenyl substituent, enhancing aromatic stacking and stability.
- Acetamide side chain: Likely influencing solubility and metabolic stability.
Synthetic routes for analogous compounds involve cyclocondensation of aminothiazole precursors with hydrazine () or microwave-assisted regioselective alkylation ().
Properties
IUPAC Name |
2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c19-13(24)11-23-17(25)15-16(14(21-23)12-7-3-1-4-8-12)26-18(20-15)22-9-5-2-6-10-22/h1,3-4,7-8H,2,5-6,9-11H2,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHXUNZEYYDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Findings
- Position 2 Substituents: Piperidine (target compound) vs. morpholino (Compound 16a): Morpholino derivatives exhibit superior analgesic activity in vivo, suggesting that oxygen-containing heterocycles may enhance CNS penetration . Ethyl groups () could reduce steric hindrance but lower polarity.
- Position 7 Substituents : Phenyl (target) vs. thienyl (Compound 16a): Thienyl’s sulfur atom may improve electron-rich interactions, enhancing receptor binding. Furan-2-yl () introduces heteroaromaticity but reduces hydrophobicity.
- Side Chains : Acetamide (target) vs. propyl acetamide (): Propyl chains may prolong half-life via reduced renal clearance but could decrease solubility. Chloro-fluorophenyl groups () enhance halogen bonding but increase molecular weight.
Pharmacokinetic and Mechanistic Insights
- Permeability : Thiazolo[4,5-d]pyridazines with triazole-thioxo substituents () showed variable lipophilic membrane permeability, influenced by thioxo groups. The target compound’s acetamide may balance polarity and absorption .
- Target Engagement: Morpholino derivatives () likely modulate cyclooxygenase (COX) pathways, whereas antifungal analogs () target fungal CYP51. The target compound’s piperidine group may interact with opioid or serotonin receptors, given structural parallels to known analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
